(3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol
Overview
Description
(3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol: is a chemical compound with the molecular formula C10H7Cl2NO2 and a molecular weight of 244.07 g/mol . This compound is characterized by the presence of an isoxazole ring substituted with a 2,5-dichlorophenyl group and a hydroxymethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol typically involves the reaction of 2,5-dichlorobenzonitrile with hydroxylamine to form the corresponding isoxazole . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the isoxazole ring.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in (3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents are used for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of 3-(2,5-dichlorophenyl)isoxazole-5-carboxylic acid.
Reduction: Formation of 3-(2,5-dichlorophenyl)isoxazole-5-methanol or 3-(2,5-dichlorophenyl)isoxazole-5-amine.
Substitution: Formation of various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study the effects of isoxazole derivatives on various biological systems. It is often used in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
- 5-Isoxazolemethanol, 3-(2,4-dichlorophenyl)-
- 5-Isoxazolemethanol, 3-(3,4-dichlorophenyl)-
- 5-Isoxazolemethanol, 3-(2-fluorophenyl)-
Comparison: (3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacological and chemical properties, making it a valuable tool in research and industrial applications .
Biological Activity
(3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. Isoxazoles, the structural framework of this compound, are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
- Molecular Formula : C10H8Cl2N2O
- Molecular Weight : 233.09 g/mol
- CAS Number : 438565-33-4
The biological activity of this compound is attributed to its interaction with various molecular targets. While specific mechanisms are still under investigation, preliminary studies suggest that it may:
- Inhibit cyclooxygenase enzymes, thereby reducing inflammation.
- Disrupt bacterial cell membranes or inhibit essential bacterial enzymes, contributing to its antimicrobial properties.
- Modulate cell signaling pathways involving mitogen-activated protein kinases (MAPK), which are crucial in cellular responses to stress and inflammation.
1. Anti-inflammatory Activity
Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting the cyclooxygenase (COX) pathway. This inhibition can lead to a reduction in the production of pro-inflammatory mediators such as prostaglandins.
2. Antimicrobial Activity
The compound has shown promising results against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria with notable efficacy. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 25 |
3. Anticancer Potential
Preliminary studies have suggested that derivatives of isoxazole compounds can inhibit cancer cell proliferation. The specific effects of this compound are still being evaluated; however, related compounds have demonstrated cytotoxicity against various cancer cell lines.
Case Studies
-
Study on Anti-inflammatory Effects :
A study conducted on the effect of isoxazole derivatives in mouse models indicated that treatment with this compound resulted in a significant decrease in paw edema compared to control groups. -
Antimicrobial Efficacy :
In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for traditional antibiotics.
Comparative Analysis
Compared to other isoxazole derivatives such as (3-(4-Chlorophenyl)isoxazol-5-yl)methanol and (3-(2-Fluorophenyl)isoxazol-5-yl)methanol, the dichlorophenyl variant exhibits enhanced biological activity due to the strategic placement of chlorine atoms on the phenyl ring. This structural modification influences both reactivity and binding affinity to biological targets.
Compound | Anti-inflammatory Activity | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Moderate | High | Under Evaluation |
(3-(4-Chlorophenyl)isoxazol-5-yl)methanol | Low | Moderate | Moderate |
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol | Low | Low | High |
Properties
IUPAC Name |
[3-(2,5-dichlorophenyl)-1,2-oxazol-5-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2/c11-6-1-2-9(12)8(3-6)10-4-7(5-14)15-13-10/h1-4,14H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGKMIWAISURFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NOC(=C2)CO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201266693 | |
Record name | 3-(2,5-Dichlorophenyl)-5-isoxazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201266693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159981-78-8 | |
Record name | 3-(2,5-Dichlorophenyl)-5-isoxazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159981-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,5-Dichlorophenyl)-5-isoxazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201266693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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